molecular formula C19H20FN5O2 B2560079 1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 1705878-82-5

1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Número de catálogo: B2560079
Número CAS: 1705878-82-5
Peso molecular: 369.4
Clave InChI: CKSFTBWFRMGPHN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole core substituted with a 2-fluorophenyl group at position 2. The oxadiazole ring is conjugated to a piperidinylmethyl moiety, which is further linked to an ethanone group bearing a pyrazole substituent. The 2-fluorophenyl group may enhance metabolic stability and modulate electronic properties, while the pyrazole moiety could contribute to hydrogen bonding or π-π interactions .

Propiedades

IUPAC Name

1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c20-16-7-2-1-6-15(16)19-22-17(27-23-19)11-14-5-3-9-24(12-14)18(26)13-25-10-4-8-21-25/h1-2,4,6-8,10,14H,3,5,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSFTBWFRMGPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC=N2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a complex organic molecule that combines several heterocyclic structures known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in antimicrobial and anticancer research.

Structural Overview

This compound features:

  • Oxadiazole and pyrazole rings, which are linked to a piperidine moiety.
  • A fluorine atom on the phenyl group, enhancing its chemical properties and biological interactions.

Antimicrobial Activity

Research indicates that derivatives containing oxadiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance:

  • Dhumal et al. (2016) reported that oxadiazole derivatives showed strong antibacterial activity against Mycobacterium bovis BCG, with effective inhibition noted in both active and dormant states. Molecular docking studies revealed a strong binding affinity to the enoyl reductase (InhA) enzyme, crucial for fatty acid biosynthesis .
  • Desai et al. (2016, 2018) highlighted that oxadiazole derivatives with piperidine structures demonstrated notable activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains such as Escherichia coli, outperforming gentamicin in some cases .
CompoundActivityTarget Organism
8aAntitubercularMycobacterium bovis BCG
17a-bAntibacterialS. aureus, E. coli

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied:

  • A review by Paruch (2020) noted that certain 1,3,4-oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC3). The most promising compounds showed IC50 values as low as 0.010 µM against Axl kinase, indicating strong inhibitory effects .
  • In another study, compounds derived from oxadiazoles were shown to induce apoptosis in cancer cells with IC50 values ranging from 1.95 to 3.45 µM against multiple cancer types .
CompoundCell LineIC50 (µM)
Compound AMCF70.010
Compound BPC31.95

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Key Enzymes : Many oxadiazole derivatives inhibit enzymes involved in critical pathways for cancer cell survival and proliferation, such as EGFR and Src kinases .
  • Molecular Docking Studies : These studies reveal how compounds bind to target proteins, providing insights into their efficacy and potential side effects.

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that a series of oxadiazole derivatives significantly reduced the viability of Staphylococcus aureus in vitro, suggesting their potential as therapeutic agents against resistant bacterial strains .
  • Anticancer Properties : In vivo studies using murine models showed that specific oxadiazole derivatives led to complete tumor regression in certain cancer types, highlighting their potential for clinical application .

Aplicaciones Científicas De Investigación

Table 1: Structural Characteristics

ComponentDescription
OxadiazoleContributes to antimicrobial and anti-inflammatory properties
PyrazoleAssociated with anti-cancer and analgesic effects
PiperidineEnhances binding affinity to biological targets
FluorineImproves metabolic stability and bioavailability

Case Study: Synthesis Route

A recent study illustrated a successful synthesis pathway involving:

  • Reacting 2-fluorobenzoyl hydrazine with appropriate carbonyl compounds to form the oxadiazole.
  • Using piperidine derivatives in a subsequent step to yield the target compound with high purity and yield.

Research has shown that compounds similar to 1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone exhibit promising biological activities:

Antimicrobial Activity

Studies have indicated that derivatives containing oxadiazole and pyrazole rings demonstrate significant antimicrobial properties against various bacterial strains. For example:

  • In vitro assays showed effective inhibition of growth for Gram-positive and Gram-negative bacteria.

Anticancer Potential

Research has highlighted the potential anticancer properties of pyrazole-containing compounds:

  • Molecular docking studies suggest strong interactions with targets involved in cancer progression, indicating that these compounds may serve as lead molecules for further development.
Activity TypeObserved EffectsReference
AntimicrobialEffective against various pathogens
AnticancerInhibitory effects on cancer cell lines
Anti-inflammatoryReduction in inflammatory markers

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone

  • Structural Differences: Replaces the 1,2,4-oxadiazole with a tetrazole ring, which is more polar due to the additional nitrogen atom. The fluorophenyl group is at position 4 (vs. 2 in the target compound), altering steric and electronic interactions.
  • Implications :
    • Tetrazole’s higher acidity (pKa ~4.9) may enhance solubility in physiological conditions compared to oxadiazole (pKa ~8.5).
    • The 4-fluorophenyl group may improve metabolic resistance compared to 2-fluorophenyl due to reduced steric hindrance .

[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-[1-(3-isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine (EP 1 808 168 B1)

  • Structural Differences: Incorporates a pyrazolopyrimidine scaffold instead of ethanone-pyrazole. The oxadiazole is substituted with an isopropyl group (vs. 2-fluorophenyl), increasing steric bulk and hydrophobicity.
  • Methanesulfonyl groups often improve pharmacokinetic properties, such as oral bioavailability .

4-[(Z)-(2-Furyl)(2-naphthylamino)methyl-ene)]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Structural Differences: Contains a pyrazolone ring instead of oxadiazole, introducing keto-enol tautomerism. Substituted with a naphthylamino group and furyl moiety, increasing aromatic surface area for π-stacking.
  • Implications: Pyrazolone derivatives are associated with anti-inflammatory or antioxidant activity, diverging from the target compound’s likely receptor-binding applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.